molecular formula C11H16O2 B11744039 5-Tert-butyl-2-methoxyphenol CAS No. 69770-00-9

5-Tert-butyl-2-methoxyphenol

Cat. No.: B11744039
CAS No.: 69770-00-9
M. Wt: 180.24 g/mol
InChI Key: PUGXFORZVIPNNN-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-methoxyphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methoxyphenol typically involves the alkylation of 2-methoxyphenol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a similar alkylation process, but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

5-Tert-butyl-2-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 5-Tert-butyl-2-methoxyphenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The tert-butyl and methoxy groups enhance the stability of the phenoxyl radical formed during this process, making it an effective antioxidant .

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxyanisole (BHA): A mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol, commonly used as a food preservative.

    Butylated hydroxytoluene (BHT): Another antioxidant used in food and industrial applications.

Uniqueness

5-Tert-butyl-2-methoxyphenol is unique due to its specific substitution pattern, which provides distinct antioxidant properties compared to other similar compounds. Its structure allows for effective stabilization of free radicals, making it a valuable compound in various applications .

Properties

CAS No.

69770-00-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

5-tert-butyl-2-methoxyphenol

InChI

InChI=1S/C11H16O2/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,12H,1-4H3

InChI Key

PUGXFORZVIPNNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)O

Origin of Product

United States

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